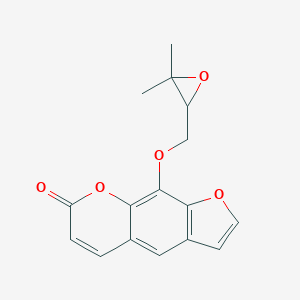
オキシイムペラトリン
概要
説明
Oxyimperatorin is a natural product from Angelica dahurica . It is a member of furanocoumarin . The chemical name for oxyimperatorin is 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one .
Molecular Structure Analysis
The molecular formula of oxyimperatorin is C16H14O5 . Its molecular weight is 286.28 . The structure is consistent with the structure determined by H-NMR .Physical and Chemical Properties Analysis
Oxyimperatorin appears as a white-beige powder . It is soluble in DMSO at 90 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .科学的研究の応用
神経保護作用
オキシイムペラトリンは、神経保護作用があることがわかっています。 この化合物は、インビトロおよびインビボモデルの両方において、LPS誘発神経炎症に対するその影響を調査するために研究で使用されてきました .
抗炎症作用
オキシイムペラトリンは、顕著な抗炎症作用を示すことが明らかになっています。 この化合物は、インビトロおよびインビボにおいて、LPS誘発神経炎症を軽減することが示されています .
ミクログリア活性化の抑制
ミクログリア媒介神経炎症は、多くの神経疾患における重要な病態生理学的特徴です。 オキシイムペラトリンは、ミクログリアの活性化を抑制することが示されており、これは神経細胞の損傷を軽減するための潜在的な治療戦略と考えられています .
NF-κB p65シグナル伝達の阻害
この化合物は、LPS誘発NF-κB p65リン酸化および核移行を阻害することが示されています . これは、オキシイムペラトリンがNF-κB p65シグナル伝達が関与する状態に対する潜在的な治療薬となり得ることを示唆しています。
炎症性サイトカインの減少
オキシイムペラトリンは、細胞毒性を引き起こすことなく、BV-2ミクログリアにおけるフリーラジカル、誘導型一酸化窒素合成酵素、シクロオキシゲナーゼ-2、および炎症性サイトカインの産生を有意に減弱させることが示されています .
M1炎症性ミクログリアの転換
オキシイムペラトリンは、LPS刺激BV-2ミクログリアにおけるM1炎症性転換を減少させることが示されています . これは、神経炎症性疾患の治療に潜在的な用途があることを示唆しています。
Safety and Hazards
作用機序
Target of Action
The primary target of Oxyimperatorin is the NF-κB p65 signaling pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mode of Action
Oxyimperatorin interacts with its target by suppressing the NF-κB p65 signaling pathway . Specifically, it inhibits the phosphorylation and nuclear translocation of NF-κB p65 .
Biochemical Pathways
The suppression of the NF-κB p65 signaling pathway by Oxyimperatorin affects several downstream biochemical pathways. It significantly attenuates the production of free radicals, inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines . Additionally, it reduces the M1 pro-inflammatory transition in LPS-stimulated BV-2 microglia .
Pharmacokinetics
It is known that oxyimperatorin is soluble in dmso .
Result of Action
The result of Oxyimperatorin’s action is the suppression of neuroinflammation both in vitro and in vivo . By inhibiting the NF-κB p65 signaling pathway, it suppresses microglia activation and attenuates the production of pro-inflammatory mediators and cytokines . This leads to a reduction in neuronal damage, which is a key pathological feature in many neurological diseases .
Action Environment
The action of Oxyimperatorin can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce microglial activation, which Oxyimperatorin can suppress . .
生化学分析
Cellular Effects
Oxyimperatorin has been found to attenuate LPS-induced microglial activation both in vitro and in vivo . It suppresses the production of free radicals and pro-inflammatory cytokines in BV-2 microglia without causing cytotoxicity . It also reduces the M1 pro-inflammatory transition in LPS-stimulated BV-2 microglia .
Molecular Mechanism
The molecular mechanism of Oxyimperatorin involves the inhibition of NF-κB p65 signaling . This suppression of NF-κB p65 signaling leads to a reduction in the production of pro-inflammatory mediators and cytokines .
特性
IUPAC Name |
9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJZWFCPUDPLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957146 | |
| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35740-18-2 | |
| Record name | Oxyimperatorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035740182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for oxyimperatorin's anti-inflammatory effects?
A1: Research indicates that oxyimperatorin attenuates LPS-induced microglial activation, a key process in inflammatory responses, by suppressing the NF-κB p65 signaling pathway []. This suggests that oxyimperatorin's anti-inflammatory effects are mediated, at least in part, through modulation of this specific signaling pathway.
Q2: Can you elaborate on the extraction of oxyimperatorin from its natural source?
A2: Oxyimperatorin is primarily extracted from Angelica dahurica, a plant known for its medicinal properties. Studies have explored the use of supercritical CO₂ extraction as an efficient method for obtaining oxyimperatorin from this plant [, ]. Factors like extraction pressure, temperature, time, and separation pressure significantly influence the yield of oxyimperatorin and other coumarins [, ].
Q3: What analytical techniques are commonly employed for the identification and quantification of oxyimperatorin?
A3: High-performance liquid chromatography (HPLC) serves as a primary method for determining the content of oxyimperatorin in plant extracts []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been utilized to analyze and quantify oxyimperatorin alongside other coumarin constituents [, ]. These techniques facilitate the identification and measurement of oxyimperatorin in complex mixtures.
Q4: Have there been any attempts to model and predict the extraction yield of oxyimperatorin?
A4: Yes, researchers have explored using artificial neural networks, specifically back-propagation neural networks (BP-NN), to predict the extraction of coumarins, including oxyimperatorin, from Angelica dahurica using supercritical CO₂ []. These models incorporate parameters like extraction pressure, temperature, time, separation pressure, and particle size to forecast extraction outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


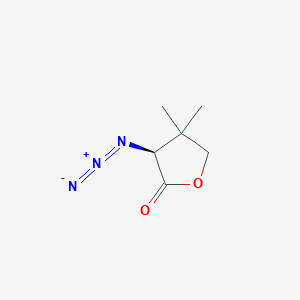
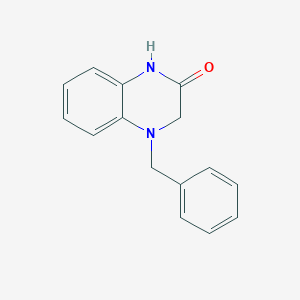
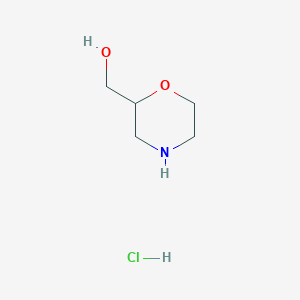
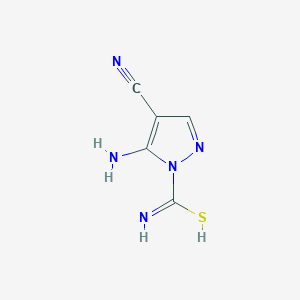
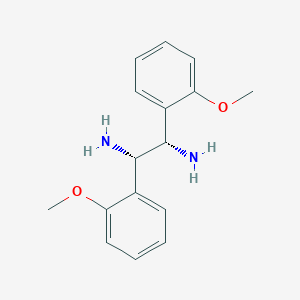
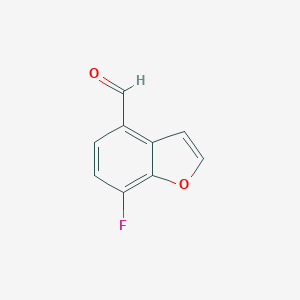
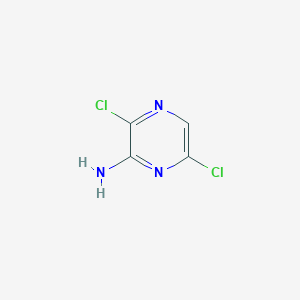
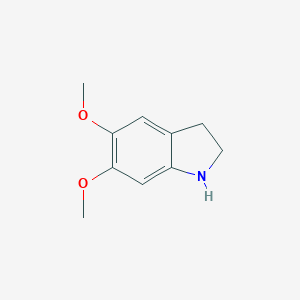
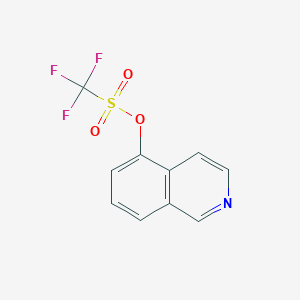



![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)

